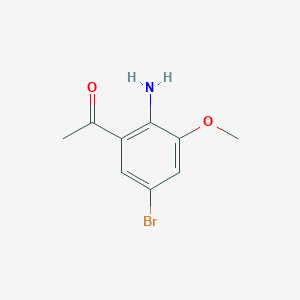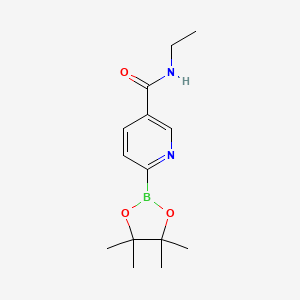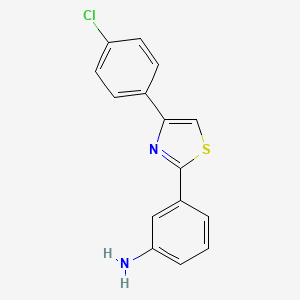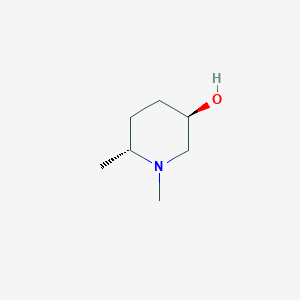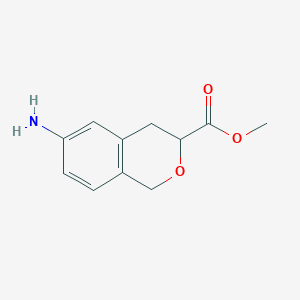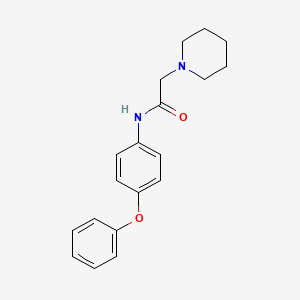
(4-(tert-Butyl)furan-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(tert-Butyl)furan-2-yl)(phenyl)methanol is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a tert-butyl group and a phenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)furan-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition to form the desired alcohol. The reaction conditions usually involve maintaining the reaction mixture at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(4-(tert-Butyl)furan-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The furan ring can be reduced under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of (4-(tert-Butyl)furan-2-yl)(phenyl)ketone.
Reduction: Formation of the reduced furan derivative.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学研究应用
(4-(tert-Butyl)furan-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and phenylmethanol moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(4-(tert-Butyl)phenyl)methanol: Lacks the furan ring, making it less reactive in certain chemical reactions.
(4-(tert-Butyl)furan-2-yl)methanol: Lacks the phenyl group, which may reduce its potential interactions in biological systems.
(4-(tert-Butyl)furan-2-yl)(p-tolyl)methanol: Contains a p-tolyl group instead of a phenyl group, which can influence its chemical and biological properties.
Uniqueness
(4-(tert-Butyl)furan-2-yl)(phenyl)methanol is unique due to the combination of the furan ring, tert-butyl group, and phenylmethanol moiety. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C15H18O2 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC 名称 |
(4-tert-butylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)12-9-13(17-10-12)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |
InChI 键 |
UUFFQDMHNVEYBV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=COC(=C1)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
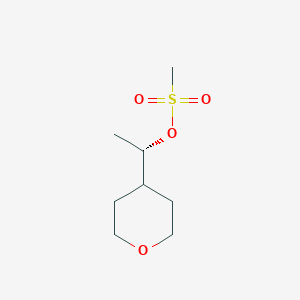
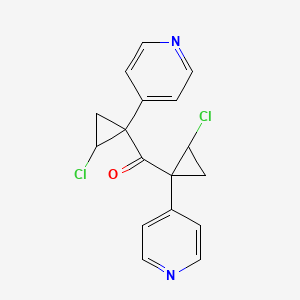

![4-(Benzo[d]oxazol-2-yl)-N-phenylaniline](/img/structure/B15052899.png)
